trans-(4-(Trifluoromethyl)cyclohexyl)methanol

Description

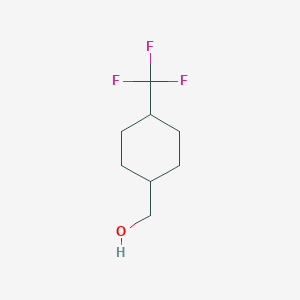

trans-(4-(Trifluoromethyl)cyclohexyl)methanol is a fluorinated cyclohexane derivative with the molecular formula C₈H₁₃F₃O and an average molecular weight of 182.185 g/mol (monoisotopic mass: 182.091850 g/mol). The compound is characterized by a hydroxymethyl group (-CH₂OH) attached to the trans-configuration of a cyclohexane ring substituted with a trifluoromethyl (-CF₃) group at the 4-position. Its ChemSpider ID is 37998143, and it is identified by CAS numbers 1202577-61-4 and 883731-58-6 .

The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound valuable in pharmaceutical and agrochemical research. Its trans-configuration ensures distinct stereochemical properties, influencing solubility and intermolecular interactions. The compound is synthesized via methods involving catalytic hydrogenation or nucleophilic substitution reactions, often serving as a key intermediate in urea derivatives and kinase inhibitors .

Properties

IUPAC Name |

[4-(trifluoromethyl)cyclohexyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F3O/c9-8(10,11)7-3-1-6(5-12)2-4-7/h6-7,12H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUAPKHFRXRMTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657936, DTXSID701268125 | |

| Record name | [4-(Trifluoromethyl)cyclohexyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-(Trifluoromethyl)cyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883731-58-6, 1202577-63-6 | |

| Record name | 4-(Trifluoromethyl)cyclohexanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883731-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Trifluoromethyl)cyclohexyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-(Trifluoromethyl)cyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(trifluoromethyl)cyclohexyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-(4-(Trifluoromethyl)cyclohexyl)methanol typically involves the reduction of trans-4-(trifluoromethyl)cyclohexanecarboxylic acid. This reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the carboxylic acid to the corresponding alcohol. The reaction conditions include elevated temperatures and pressures to ensure high yield and purity.

Chemical Reactions Analysis

Reduction of Precursor Carboxylic Acid

The primary synthetic route involves borane-mediated reduction of trans-4-(trifluoromethyl)cyclohexanecarboxylic acid:

Reaction Conditions

| Component | Quantity/Concentration |

|---|---|

| Carboxylic acid | 0.400 g (2.04 mmol) |

| Borane-THF complex | 2.72 mL (0.90 M) |

| Temperature | 0°C → 20°C |

| Time | 2 hours |

Key Steps

-

Dissolution in THF followed by borane addition at 0°C.

-

Gradual warming to room temperature with stirring.

-

Aqueous workup using ethyl acetate extraction.

Outcome

-

Product Characterization :

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

Halogenation

| Reagent | Product |

|---|---|

| SOCl/PBr | trans-4-(Trifluoromethyl)cyclohexyl chloride/bromide |

Mechanistic Notes

Esterification and Ether Formation

Ester Synthesis

| Acid/Acyl Chloride | Product |

|---|---|

| Acetic anhydride | trans-4-(Trifluoromethyl)cyclohexyl acetate |

Etherification

Elimination and Rearrangement

Dehydration

| Conditions | Product |

|---|---|

| HSO/Δ | 4-(Trifluoromethyl)cyclohexene |

Thermal Stability

-

The compound resists ring-opening under moderate heating but undergoes β-hydride elimination above 150°C .

Organometallic Interactions

Complexation with Lewis Acids

-

Zinc(II) salts (e.g., Zn(OTf)) facilitate ligand exchange at the hydroxyl group, enabling catalytic applications in trifluoromethylation reactions .

Comparative Reactivity Table

*Estimated based on analogous alcohols .

Mechanistic and Spectroscopic Insights

Scientific Research Applications

Organic Synthesis

trans-(4-(Trifluoromethyl)cyclohexyl)methanol serves as a valuable intermediate in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions, including oxidation, reduction, and substitution reactions. Its trifluoromethyl group imparts unique reactivity that can be exploited in synthesizing pharmaceuticals and agrochemicals .

Biological Studies

In biological research, this compound has been investigated for its potential as an enzyme inhibitor and in receptor binding assays. The trifluoromethyl group enhances the compound's ability to interact with biological targets, making it a candidate for drug development. Studies have focused on understanding how it affects enzyme activity and metabolic pathways, which is crucial for assessing its pharmaceutical potential .

Industrial Applications

In the industrial sector, this compound is employed in the production of specialty chemicals. Its unique properties make it suitable for formulating materials that require specific chemical characteristics, such as enhanced stability or reactivity .

Case Study 1: Pharmaceutical Development

In a recent study published in a peer-reviewed journal, researchers explored the use of this compound as a lead compound for developing new enzyme inhibitors targeting specific metabolic pathways. The study demonstrated that modifications of this compound could yield derivatives with enhanced inhibitory activity against certain enzymes involved in cancer metabolism .

Case Study 2: Agrochemical Applications

Another study focused on the application of this compound in agrochemicals. The research highlighted its role in synthesizing novel herbicides that exhibit improved efficacy due to their enhanced lipophilicity, allowing for better absorption by plant tissues .

Mechanism of Action

The mechanism of action of trans-(4-(Trifluoromethyl)cyclohexyl)methanol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

trans-4-(Trifluoromethyl)cyclohexanol (CAS 75091-93-9)

- Molecular formula : C₇H₁₁F₃O

- Key differences : Replaces the hydroxymethyl (-CH₂OH) group with a hydroxyl (-OH) directly attached to the cyclohexane ring.

- Properties : Reduced steric bulk compared to the hydroxymethyl derivative, leading to higher solubility in polar solvents. However, the absence of the hydroxymethyl group limits its utility in forming ester or ether linkages .

(4,4-Difluorocyclohexyl)methanol (CAS 178312-48-6)

- Molecular formula : C₇H₁₂F₂O

- Key differences : Features two fluorine atoms at the 4-position of the cyclohexane ring instead of a trifluoromethyl group.

- Properties : Lower molecular weight (162.17 g/mol) and reduced electron-withdrawing effects compared to the trifluoromethyl analogue. This compound exhibits moderate lipophilicity (logP ~1.2) and is used in liquid crystal formulations .

[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol (CAS 957205-23-1)

- Molecular formula : C₁₄H₁₇F₃O

- Key differences : Incorporates a benzene ring substituted with a trifluoromethyl group and a cyclohexyl moiety, linked to a hydroxymethyl group.

- Properties : Higher molecular weight (258.28 g/mol) and enhanced aromatic interactions due to the phenyl group. This structural complexity makes it suitable for applications in organic electronics and as a ligand in catalysis .

(4-Tert-butylcyclohexyl)methanol (CAS 20691-53-6)

- Molecular formula : C₁₁H₂₂O

- Key differences : Substitutes the trifluoromethyl group with a bulky tert-butyl (-C(CH₃)₃) group.

- Properties : Increased steric hindrance reduces reactivity in nucleophilic substitutions. The tert-butyl group enhances thermal stability, making this compound a precursor in polymer additives .

Physicochemical Properties Comparison

<sup>*</sup>logP values estimated via computational models (e.g., XLogP3).

Biological Activity

Introduction

Trans-(4-(Trifluoromethyl)cyclohexyl)methanol is an organofluorine compound with the molecular formula CHFO and a molecular weight of approximately 182.18 g/mol. This compound features a trifluoromethyl group attached to a cyclohexyl ring, which enhances its lipophilicity and metabolic stability, making it a candidate for various biological applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Properties and Synthesis

The unique structure of this compound allows it to participate in various chemical reactions that can be leveraged for biological activity. The compound can be synthesized through several methods, which are essential for producing it in laboratory settings for research and industrial applications.

| Property | Value |

|---|---|

| Molecular Formula | CHFO |

| Molecular Weight | 182.18 g/mol |

| Physical State | Colorless liquid |

| Lipophilicity | High |

| Stability | Enhanced by trifluoromethyl group |

Biological Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been noted for its potential as an enzyme inhibitor and in receptor binding assays. The trifluoromethyl group significantly influences the compound's interaction with biological systems, enhancing its affinity for certain targets.

Mechanisms of Interaction

- Enzyme Inhibition : this compound may act by binding to specific enzymes, thereby modulating their activity. This can lead to altered metabolic pathways that are crucial in drug development.

- Receptor Binding : The compound's structure allows it to bind effectively to receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Study on Enzyme Inhibition : Research demonstrated that this compound inhibited specific enzymes involved in metabolic processes. The inhibition was dose-dependent, indicating a potential therapeutic window for drug development targeting metabolic disorders.

- Receptor Binding Assays : In vitro assays showed that the compound exhibited significant binding affinity to certain receptors, suggesting its utility in pharmacological applications.

- Comparative Analysis : A comparative study with structurally similar compounds revealed that this compound had enhanced biological activity due to its unique trifluoromethyl substitution.

Table 2: Comparative Biological Activity

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | CHFO | High lipophilicity, enzyme inhibitor | Significant inhibition observed |

| 4-(Trifluoromethyl)cyclohexanol | CHFO | Lacks trans configuration | Lower biological activity |

| 1,1,1-Trifluoro-2-propanol | CHFO | Smaller structure | Used primarily as a solvent |

This compound is a promising compound with notable biological activities attributed to its unique chemical structure. Its potential as an enzyme inhibitor and receptor binder opens avenues for further research in pharmacology and therapeutic applications. Continued exploration into its mechanisms of action will be essential for understanding its full potential in drug development and other fields.

Q & A

(Basic) What synthetic methodologies are established for preparing trans-(4-(Trifluoromethyl)cyclohexyl)methanol, and how is stereochemical control achieved?

Answer:

The primary synthetic route involves stereoselective reduction of 4-(trifluoromethyl)cyclohexanone precursors. Key methods include:

- Luche Reduction : NaBH₄ with CeCl₃ in MeOH/THF to favor the trans isomer via substrate-controlled stereochemistry .

- Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ pressure (1–5 atm), with reaction temperature (<50°C) critical for minimizing epimerization .

Stereochemical control is achieved through:

- Steric effects : Bulky substituents on the cyclohexane ring bias the transition state toward the trans configuration.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, enhancing diastereomeric excess (up to 95%) .

(Basic) Which analytical techniques are critical for structural confirmation and purity assessment of this compound?

Answer:

- NMR Spectroscopy :

- Chromatography :

- HPLC-MS : C18 columns with acetonitrile/water gradients (70:30 to 90:10) resolve diastereomers (retention time difference: ~2.5 min) .

- Physical Properties :

(Advanced) How can researchers resolve discrepancies in reported solubility or reactivity data for this compound?

Answer:

Discrepancies often arise from conformational flexibility of the cyclohexane ring or impurity profiles . Mitigation strategies include:

- Standardized Characterization :

- Reactivity Studies :

(Advanced) What computational tools predict the conformational behavior of this compound in solution?

Answer:

- Molecular Dynamics (MD) Simulations :

- DFT Calculations :

- Experimental Validation :

(Basic) What safety protocols are essential for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Storage : Under inert gas (N₂/Ar) at 2–8°C to inhibit oxidation; incompatible with strong oxidizers (KMnO₄, CrO₃) .

- Waste Disposal : Segregate alcohol-contaminated waste for incineration (≥1000°C) to avoid CF₃ byproduct release .

(Advanced) How does the trifluoromethyl group influence the hydrogen-bonding capacity of this compound compared to non-fluorinated analogs?

Answer:

The electron-withdrawing CF₃ group reduces hydrogen-bond donor strength:

- pKa Shift : Measured pKa ~14.5 (vs. ~15.5 for non-fluorinated analogs) due to increased acidity of the hydroxyl group .

- Solubility : Lower aqueous solubility (0.1–0.5 mg/mL) compared to methyl or hydrogen analogs, requiring co-solvents (DMSO) for biological assays .

(Basic) What are the key differences in synthetic approaches for trans vs. cis isomers of (4-(Trifluoromethyl)cyclohexyl)methanol?

Answer:

- Catalytic Systems :

- Chromatographic Separation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.